molecular formula C10H11IO2S B14399346 1-(But-3-ene-2-sulfonyl)-4-iodobenzene CAS No. 88576-40-3

1-(But-3-ene-2-sulfonyl)-4-iodobenzene

Cat. No.: B14399346
CAS No.: 88576-40-3
M. Wt: 322.16 g/mol
InChI Key: NXQSOJKTYXLMNU-UHFFFAOYSA-N
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Description

1-(But-3-ene-2-sulfonyl)-4-iodobenzene is a substituted aromatic compound featuring a sulfonyl group attached to a but-3-ene chain at the 2-position and an iodine atom at the para position of the benzene ring. For instance, similar compounds are synthesized via copper-catalyzed coupling or click chemistry .

Properties

CAS No.

88576-40-3

Molecular Formula

C10H11IO2S

Molecular Weight

322.16 g/mol

IUPAC Name

1-but-3-en-2-ylsulfonyl-4-iodobenzene

InChI

InChI=1S/C10H11IO2S/c1-3-8(2)14(12,13)10-6-4-9(11)5-7-10/h3-8H,1H2,2H3

InChI Key

NXQSOJKTYXLMNU-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)S(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-ene-2-sulfonyl)-4-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of but-3-ene-2-sulfonyl chloride.

    Reaction with Iodobenzene: The but-3-ene-2-sulfonyl chloride is then reacted with iodobenzene under specific conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(But-3-ene-2-sulfonyl)-4-iodobenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl group.

Scientific Research Applications

1-(But-3-ene-2-sulfonyl)-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-ene-2-sulfonyl)-4-iodobenzene involves its interaction with molecular targets through its sulfonyl and iodine groups. These interactions can affect various pathways, depending on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The sulfonyl group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating tert-butyl group in 1-(tert-butyl)-4-iodobenzene. This difference significantly impacts reactivity; for example, electron-donating groups enhance yields in sulfoxide synthesis (76% vs. lower yields for electron-neutral/withdrawing substituents) .
  • Synthetic Utility: Iodine at the para position facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki) common in aryl iodide chemistry. The but-3-ene sulfonyl moiety may offer unique regioselectivity in click chemistry or cycloadditions, akin to triazole derivatives synthesized from 1-(azidomethyl)-4-iodobenzene .
  • Physical Properties : Alkyl and ether substituents (e.g., tert-butyl, butoxy) increase hydrophobicity, whereas sulfonyl groups enhance polarity. The bromoethyl derivative (1-(2-Bromoethyl)-4-iodobenzene) exhibits high density (1.976 g/cm³), suggesting similar bulky substituents in the target compound may influence crystallinity .

Reactivity and Functional Group Comparisons

Sulfonyl vs. Sulfonate Esters

  • 1-(But-3-ene-2-sulfonyl)-4-iodobenzene : The sulfonyl group acts as a strong electron-withdrawing substituent, activating the benzene ring for electrophilic substitution at the ortho/para positions. Its alkene chain may participate in Diels-Alder or thiol-ene reactions.
  • But-3-yn-2-yl 4-methylbenzenesulfonate : A sulfonate ester with an alkyne group, this compound is used in propargylation reactions. The absence of iodine limits its utility in metal-catalyzed couplings compared to the target compound .

Iodine vs. Other Halogens

  • 1-(Chloromethyl)-4-iodobenzene: The chlorine atom serves as a leaving group in nucleophilic substitutions, while iodine enables coupling reactions. This dual functionality is absent in mono-halogenated analogs .
  • 1-Bromo-4-iodobenzene : Bromine’s moderate leaving-group ability balances reactivity and stability, but iodine’s superior leaving-group nature makes it preferable in Pd-catalyzed reactions .

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